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N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is an organic compound that features both benzodioxole and benzofuran moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Benzofuran Moiety: This can be synthesized via the cyclization of phenol derivatives with acetic anhydride.
Coupling Reaction: The benzodioxole and benzofuran intermediates are then coupled using appropriate reagents such as acyl chlorides or amides under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran moiety.
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methylbenzofuran-3-yl)acetamide: Similar structure but with different substitution patterns.
Uniqueness
The presence of both benzodioxole and benzofuran moieties, along with specific substitutions, may confer unique biological activities and chemical properties to N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide, distinguishing it from other similar compounds.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxole moiety and a benzofuran ring. Its molecular formula is C18H19N1O4, and it exhibits properties typical of compounds with potential pharmacological activity.
The biological activity of this compound is primarily attributed to its interaction with various protein targets involved in cell signaling pathways. Notably, it has been investigated for its inhibitory effects on specific kinases that are crucial in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a role in several cellular processes including cell cycle regulation and differentiation .
- Antitumor Activity : In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, suggesting its use as a potential anticancer agent .
In Vitro Studies
A series of experiments were conducted to evaluate the compound's efficacy against different cancer cell lines:
Cell Line | IC50 Value (µM) | Notes |
---|---|---|
Huh7 (Liver Cancer) | < 10 | Significant inhibition observed |
Caco2 (Colorectal) | < 10 | Notable antitumor activity |
MDA-MB 231 (Breast) | > 10 | Moderate activity |
PC3 (Prostate) | 8 | Effective at lower concentrations |
These results suggest that this compound exhibits selective cytotoxicity towards certain tumor types, particularly liver and colorectal cancers .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzodioxole and benzofuran moieties can significantly affect the compound's biological activity. For instance:
- Substituent Effects : The presence of methyl groups on the benzofuran ring enhances potency against DYRK1A.
- Hydroxyl Groups : The introduction of hydroxyl groups on the phenyl ring was found to be crucial for optimal inhibition of kinase activity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Liver Cancer : A study demonstrated that treatment with this compound resulted in reduced tumor size in xenograft models of liver cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Neuropharmacological Applications : Another investigation explored its effects on neuronal cell lines, revealing neuroprotective properties that may be beneficial in treating neurodegenerative diseases .
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H17NO4/c1-12-2-4-16-15(6-12)14(10-22-16)8-19(21)20-9-13-3-5-17-18(7-13)24-11-23-17/h2-7,10H,8-9,11H2,1H3,(H,20,21) |
InChI Key |
PODNMCXLPBQJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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